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L-SERINE (1-13C; 15N)

Cat. No.: B1579733
M. Wt: 107.08
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Stable Isotope-Labeled Compounds in Contemporary Biology

The use of stable isotope-labeled compounds, such as those containing carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H), has revolutionized our understanding of cellular metabolism. isotope.commdpi.comd-nb.info Unlike radioactive isotopes, stable isotopes are non-toxic and can be safely used in a wide range of studies, including those involving human subjects. isotope.com The key advantage of stable isotope labeling lies in its ability to distinguish between the introduced tracer and the endogenous, unlabeled molecules. nih.gov

By employing advanced analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, scientists can precisely measure the incorporation of these heavy isotopes into downstream metabolites. d-nb.infonih.gov This provides a detailed map of metabolic fluxes and pathway activities, which is crucial for understanding complex diseases like cancer, diabetes, and neurodegenerative disorders. mdpi.comisotope.com Furthermore, stable isotope tracing is instrumental in the development of new therapeutic strategies that target metabolic vulnerabilities. isotope.com

Rationale for Utilizing L-SERINE (1-13C; 15N) as a Metabolic Tracer

L-Serine is a non-essential amino acid that stands at the heart of intermediary metabolism. The specific labeling of L-serine with both ¹³C at the first carbon (the carboxyl group) and ¹⁵N at the amino group creates a powerful dual-tracer molecule. This dual labeling allows for the simultaneous tracking of the carbon and nitrogen atoms as they are independently metabolized.

The ¹³C label on the carboxyl group can be traced as it is incorporated into other molecules or released as CO₂ in decarboxylation reactions. The ¹⁵N label, on the other hand, allows for the monitoring of nitrogen's fate, such as its transfer in transamination reactions or its incorporation into nitrogen-containing compounds like other amino acids and nucleotides. This dual-isotope approach provides a more comprehensive picture of metabolic dynamics compared to single-labeled tracers.

The use of L-SERINE (1-13C; 15N) is particularly valuable for quantitative metabolic flux analysis, where the relative abundance of different isotopologues (molecules that differ only in their isotopic composition) in downstream metabolites can be used to calculate the rates of various biochemical reactions.

Overview of L-Serine's Central Role in Intermediary Metabolism

L-Serine is far more than just a building block for proteins. It serves as a central hub in a multitude of metabolic pathways that are critical for cellular function, proliferation, and survival. De novo synthesis of L-serine originates from the glycolytic intermediate 3-phosphoglycerate (B1209933).

This versatile amino acid is a primary source of one-carbon units for the folate and methionine cycles, which are essential for the synthesis of nucleotides (the building blocks of DNA and RNA) and for methylation reactions that regulate gene expression and protein function. L-serine is also a direct precursor for the synthesis of other amino acids, including glycine (B1666218) and cysteine.

Furthermore, serine is integral to the biosynthesis of complex lipids such as phospholipids (B1166683) and sphingolipids, which are crucial components of cell membranes and are involved in cell signaling. Given its central position, the metabolism of L-serine is often dysregulated in diseases, making it a key area of investigation in biomedical research. isotope.com

Detailed Research Findings with L-SERINE (1-13C; 15N)

Metabolic Fate of Labeled Atoms from L-SERINE (1-13C; 15N)

This table outlines the primary metabolic fates of the ¹³C and ¹⁵N labels from L-SERINE (1-13C; 15N) when introduced into a cellular system.

Labeled AtomInitial Position in L-SerinePrimary Metabolic FateKey Metabolic Pathways InvolvedDownstream Labeled Metabolites
¹³C Carboxyl Carbon (C1)Decarboxylation or transfer to other moleculesSerine catabolism, Glycine synthesis¹³C-Glycine, ¹³CO₂
¹⁵N Amino GroupTransaminationAmino acid synthesis¹⁵N-Alanine, ¹⁵N-Glutamate, ¹⁵N-Aspartate

This table is illustrative and represents the expected metabolic distribution of the labeled atoms based on known biochemical pathways.

Key Metabolic Pathways Traced by L-SERINE (1-13C; 15N)

This table details the major metabolic pathways that can be investigated using L-SERINE (1-13C; 15N) and the key enzymes involved.

Metabolic PathwayKey Enzyme(s)Role of L-SerineInformation Gained from Tracer
One-Carbon Metabolism Serine Hydroxymethyltransferase (SHMT)Donates a one-carbon unitFlux into folate and methionine cycles
Glycine Synthesis Serine Hydroxymethyltransferase (SHMT)Precursor for glycineRate of glycine biosynthesis
Cysteine Synthesis Cystathionine β-synthase, Cystathionine γ-lyaseProvides the carbon backboneFlux through the transsulfuration pathway
Transamination Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST)Nitrogen donorRates of amino acid interconversion
Gluconeogenesis Serine DehydrataseConverted to pyruvate (B1213749)Contribution of serine to glucose production

This table provides examples of metabolic pathways that can be elucidated using L-SERINE (1-13C; 15N) as a tracer.

Properties

Molecular Weight

107.08

Purity

98%

Origin of Product

United States

L Serine Metabolism: Core Pathways and Interconnections

Biosynthesis of L-Serine

The production of L-serine within the cell occurs through two primary, interconnected pathways. The major de novo route, known as the phosphorylated pathway, utilizes a glycolytic intermediate. Additionally, L-serine can be generated from the amino acid glycine (B1666218) in a reversible reaction.

The Phosphorylated Pathway of Serine Biosynthesis (from 3-Phosphoglycerate)

The primary route for de novo L-serine synthesis is the phosphorylated pathway, which diverts the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PG) into a three-step enzymatic cascade. frontiersin.orgfrontiersin.orgnhri.org.tw This pathway is the sole anabolic source of L-serine in non-photosynthetic organisms, including mammals. frontiersin.org Its activity is critical for providing L-serine for various biosynthetic processes, especially in tissues with high demand, such as the developing brain. nhri.org.twfrontiersin.org

The conversion of 3-phosphoglycerate to L-serine is accomplished through the sequential action of three key enzymes:

3-Phosphoglycerate Dehydrogenase (PHGDH): This enzyme catalyzes the first and rate-limiting step of the pathway. researchgate.netresearchgate.net It oxidizes 3-phosphoglycerate to 3-phosphohydroxypyruvate, utilizing NAD+ as a cofactor. frontiersin.orgnih.govpnas.org

Phosphoserine Aminotransferase (PSAT1): In the second step, PSAT1 facilitates the transamination of 3-phosphohydroxypyruvate to O-phospho-L-serine. frontiersin.orgresearchgate.net This reaction typically uses glutamate (B1630785) as the amino group donor, converting it to α-ketoglutarate. frontiersin.org

Phosphoserine Phosphatase (PSPH): The final and irreversible step in the pathway is the dephosphorylation of O-phospho-L-serine by PSPH to yield L-serine. frontiersin.orgnih.govnih.gov

Table 1: Enzymes of the Phosphorylated Pathway of L-Serine Biosynthesis

Enzyme Abbreviation Substrate Product Cofactor
3-Phosphoglycerate Dehydrogenase PHGDH 3-Phosphoglycerate 3-Phosphohydroxypyruvate NAD+
Phosphoserine Aminotransferase PSAT1 3-Phosphohydroxypyruvate O-Phospho-L-serine Pyridoxal (B1214274) 5'-phosphate
Phosphoserine Phosphatase PSPH O-Phospho-L-serine L-Serine -

The activity of the serine biosynthesis pathway is tightly regulated to meet cellular demands. A primary mechanism of control is feedback inhibition of PHGDH by L-serine. frontiersin.orgnih.gov In many organisms, high concentrations of L-serine allosterically inhibit PHGDH, thus downregulating its own synthesis. frontiersin.orgnih.gov

Recent research has revealed more complex regulatory networks. For instance, in the plant Arabidopsis thaliana, PHGDH is not only inhibited by L-serine but can also be activated by other amino acids like L-homocysteine, L-alanine, L-valine, and L-methionine. frontiersin.orgnih.govriken.jp This suggests that the regulation of serine biosynthesis is integrated with other metabolic pathways. Furthermore, the expression of the enzymes in this pathway can be regulated at the transcriptional level, with factors like ATF4 and NRF2 influencing their production in response to cellular stress and metabolic state. bohrium.comijbs.com

L-Serine Production from Glycine via Serine Hydroxymethyltransferase (SHMT)

L-serine can also be synthesized from glycine through the action of the enzyme serine hydroxymethyltransferase (SHMT). frontiersin.orgasm.org This reaction is reversible and plays a crucial role in one-carbon metabolism. frontiersin.org SHMT catalyzes the transfer of a one-carbon unit from 5,10-methylenetetrahydrofolate (5,10-MTHF) to glycine, producing L-serine and tetrahydrofolate (THF). mdpi.com In healthy humans, this conversion of glycine to serine accounts for a significant portion of the whole-body glycine flux. mdpi.com

There are two main isoforms of SHMT: SHMT1, located in the cytoplasm, and SHMT2, found in the mitochondria. frontiersin.org The reversible nature of the SHMT reaction allows for the interconversion of serine and glycine, depending on the metabolic needs of the cell. mdpi.com This pathway is particularly important for providing one-carbon units for the synthesis of nucleotides and other essential biomolecules.

Table 2: L-Serine Production from Glycine

Enzyme Abbreviation Substrates Products Location
Serine Hydroxymethyltransferase 1 SHMT1 Glycine, 5,10-MTHF L-Serine, THF Cytoplasm
Serine Hydroxymethyltransferase 2 SHMT2 Glycine, 5,10-MTHF L-Serine, THF Mitochondria

Catabolism of L-Serine

The breakdown of L-serine serves to generate other important metabolic intermediates. The primary catabolic pathway for L-serine involves its conversion to pyruvate (B1213749).

Conversion to Pyruvate (e.g., via L-Serine Dehydratase)

L-serine can be directly converted to pyruvate and ammonia (B1221849) in a reaction catalyzed by the enzyme L-serine dehydratase (also known as L-serine ammonia-lyase). mdpi.comnih.govwikipedia.org This enzyme is a pyridoxal phosphate (B84403) (PLP)-dependent enzyme found in the cytoplasm of hepatocytes in mammals. wikipedia.orgwikidoc.org The pyruvate generated from this reaction can then enter central carbon metabolism, for instance, by being converted to oxaloacetate for gluconeogenesis, particularly during periods of low carbohydrate availability. mdpi.comwikidoc.org In some bacteria, this catabolic pathway is crucial for providing carbon and nitrogen for growth. nih.govnih.gov

Table 3: Catabolism of L-Serine to Pyruvate

Enzyme Substrate Products Cofactor
L-Serine Dehydratase L-Serine Pyruvate, Ammonia Pyridoxal 5'-phosphate

Contribution to Glycine Cleavage System

L-Serine and glycine are intrinsically linked amino acids, with their interconversion playing a pivotal role in cellular metabolism. d-nb.info The Glycine Cleavage System (GCS) is a key component of this relationship. The conversion of glycine back to serine is achieved through the coordinated action of the glycine cleavage enzyme and serine hydroxymethyltransferase (SHMT). mdpi.com

The GCS itself is a mitochondrial multi-enzyme complex that catalyzes the degradation of glycine into carbon dioxide (CO2), ammonia (NH3), and, crucially, a one-carbon unit transferred to tetrahydrofolate (THF) to form 5,10-methylenetetrahydrofolate (5,10-CH2-THF). mdpi.commdpi.com This process serves as a significant source for refueling the one-carbon metabolic network. d-nb.info In certain cells and tissues, such as the liver, kidneys, and brain, the GCS is highly active and represents a primary pathway for glycine catabolism. nih.govnih.gov Consequently, the major pathway for serine catabolism can proceed through its initial conversion to glycine, which is then processed by the GCS, highlighting an indirect but vital contribution of serine to the activity of this system. nih.gov

Component Function in Relation to L-Serine Metabolism
Glycine Cleavage System (GCS)A mitochondrial enzyme complex that degrades glycine, a product of serine metabolism, to generate one-carbon units for the folate cycle. d-nb.infomdpi.com
Serine Hydroxymethyltransferase (SHMT)An enzyme that catalyzes the reversible interconversion of serine and glycine, linking serine metabolism directly to the GCS. mdpi.com
One-Carbon UnitsThe GCS provides one-carbon units (as 5,10-CH2-THF) from glycine, which can be used to synthesize serine, demonstrating a cyclical relationship. mdpi.comannualreviews.org

L-Serine as a Precursor for Key Biomolecules and Metabolic Pathways

L-Serine stands as a central hub in cellular metabolism, acting as a fundamental precursor for an array of essential biomolecules including proteins, lipids, and nucleic acids. d-nb.infofrontiersin.org Its most critical role is arguably as the principal donor of one-carbon units to the folate cycle, a function that underpins numerous biosynthetic and regulatory pathways. nih.govfrontiersin.org

One-Carbon Metabolism and Folate Cycle Dynamics

One-carbon metabolism comprises two intricately connected cycles: the folate cycle and the methionine cycle. d-nb.infonih.gov L-serine is the primary source of carbon units for this network. nih.gov In a reaction catalyzed by serine hydroxymethyltransferase (SHMT), the side-chain carbon of L-serine is transferred to tetrahydrofolate (THF). mdpi.comnih.gov This donation yields glycine and 5,10-methylenetetrahydrofolate (5,10-CH2-THF), effectively "charging" the folate cycle and initiating a cascade of reactions essential for cellular proliferation and maintenance. d-nb.infomdpi.com

Generation of 5,10-Methylenetetrahydrofolate (5,10-CH2-THF)

The generation of 5,10-methylenetetrahydrofolate (5,10-CH2-THF) from L-serine is a cornerstone of one-carbon metabolism. This reversible reaction is catalyzed by the enzyme serine hydroxymethyltransferase (SHMT), which has both a cytosolic (SHMT1) and a mitochondrial (SHMT2) isoform. annualreviews.orgnih.gov The process involves the transfer of the hydroxymethyl group from L-serine to the carrier molecule tetrahydrofolate (THF). mdpi.comrupress.org The products of this reaction are glycine and 5,10-CH2-THF, a central intermediate that serves as a donor of one-carbon units for various biosynthetic pathways. mdpi.comoup.com

Contributions to Nucleotide Biosynthesis (Purines and Thymidylate)

The one-carbon units provided by L-serine are indispensable for the synthesis of nucleotides. L-serine is recognized as the predominant source of these carbon fragments for the de novo synthesis of purines and the pyrimidine, thymidylate (deoxythymidine monophosphate or dTMP). rupress.orgnih.govportlandpress.com The 5,10-CH2-THF generated from serine is directly used in the synthesis of thymidylate. rupress.org It can also be converted into other folate derivatives that are required for the multiple steps in the purine (B94841) synthesis pathway. rupress.orgnih.gov Consequently, a limitation in the availability of L-serine can lead to a depletion of nucleotide precursors, thereby hindering DNA synthesis and repair. rupress.org

Role in Methionine and Choline Synthesis

The influence of L-serine extends into the methionine cycle. The 5,10-CH2-THF derived from serine can be irreversibly reduced to 5-methyltetrahydrofolate (5-MTHF). mdpi.com This molecule then serves as the methyl group donor for the remethylation of homocysteine to form methionine, a reaction that links the folate and methionine cycles. mdpi.comrupress.orgnih.govnih.gov This regeneration of methionine is crucial for protein synthesis and for the production of S-adenosylmethionine (SAM). Furthermore, serine is a precursor for the synthesis of ethanolamine (B43304) and subsequently choline, which are essential components of phospholipids (B1166683) like phosphatidylcholine. healthmatters.iowikipedia.org

Interplay with Cellular Methylation Processes
Pathway/Process Key Enzyme(s) L-Serine's Contribution Primary Output(s)
One-Carbon Donation Serine Hydroxymethyltransferase (SHMT1/2)Donates its hydroxymethyl group to THF. annualreviews.orgnih.govGlycine, 5,10-CH2-THF mdpi.com
Nucleotide Synthesis Various enzymes in purine and thymidylate pathwaysProvides one-carbon units via folate derivatives. nih.govportlandpress.comPurines, Thymidylate rupress.org
Methionine Cycle MTHFR, Methionine SynthaseProvides one-carbon units for homocysteine remethylation. mdpi.comMethionine, S-adenosylmethionine (SAM) rupress.org
Cellular Methylation Various MethyltransferasesSupplies the methyl group for SAM, the universal methyl donor. nih.govMethylated DNA, RNA, proteins, histones frontiersin.orgmdpi.com

Glycine Biosynthesis and Interconversion

The reversible conversion of L-serine to glycine is a cornerstone of one-carbon metabolism and is primarily catalyzed by the enzyme serine hydroxymethyltransferase (SHMT). wikipedia.orgebi.ac.uk This pyridoxal phosphate (PLP)-dependent enzyme facilitates the transfer of the β-carbon of serine to tetrahydrofolate (THF), yielding glycine and 5,10-methylenetetrahydrofolate (5,10-CH2-THF). wikipedia.orgproteopedia.org This reaction is a major source of one-carbon units essential for the biosynthesis of purines, thymidylate, and methionine. ebi.ac.uk

The interconversion process is dynamic and responsive to the metabolic needs of the cell. nih.gov For instance, in the posterior silkgland of the silkworm, an active conversion of serine to glycine is necessary for the synthesis of fibroin, a protein rich in glycine. nih.gov Conversely, the reverse reaction, the synthesis of serine from glycine, also occurs, highlighting the bidirectionality and regulatory nature of this pathway. nih.govcapes.gov.br The reaction mechanism involves the formation of a Schiff base between L-serine and the PLP cofactor, followed by a retro-aldol cleavage. wikipedia.orgacs.org

Key Enzymes and Cofactors in Glycine-Serine Interconversion

Enzyme Cofactor Function Cellular Location

Sphingolipid Biosynthesis Initiation

L-serine is a fundamental building block for the de novo synthesis of sphingolipids, a class of lipids crucial for membrane structure and cell signaling. researchgate.netnih.gov The initial and rate-limiting step of this pathway is the condensation of L-serine with palmitoyl-CoA. researchgate.nettaylorandfrancis.com

Serine Palmitoyltransferase (SPT) Activity and Regulation

This pivotal condensation reaction is catalyzed by the enzyme serine palmitoyltransferase (SPT), a PLP-dependent enzyme located in the endoplasmic reticulum. researchgate.nettandfonline.com SPT activity is tightly regulated to maintain sphingolipid homeostasis. ulb.ac.be Regulation occurs at multiple levels, including substrate availability, product inhibition, and allosteric control. ontosight.ai In yeast, the Orm proteins play a key role in a feedback mechanism, inhibiting SPT when sphingolipid levels are adequate. uzh.ch In mammals, the SPT complex consists of catalytic subunits (SPTLC1 and SPTLC2) and regulatory subunits (ssSPTa and ORMDL3) that modulate its activity and substrate specificity. researchgate.net

Formation of 3-Ketodihydrosphingosine

The product of the SPT-catalyzed reaction is 3-ketodihydrosphingosine (3-KDS). researchgate.nettaylorandfrancis.com This molecule is rapidly reduced to dihydrosphingosine, which then serves as the backbone for the synthesis of a vast array of complex sphingolipids, including ceramides (B1148491) and sphingomyelin. tandfonline.com The formation of 3-KDS represents the committed step in sphingolipid biosynthesis. nih.gov

Steps in the Initiation of Sphingolipid Biosynthesis

Step Reactants Enzyme Product
1 L-serine, Palmitoyl-CoA Serine Palmitoyltransferase (SPT) 3-Ketodihydrosphingosine researchgate.nettaylorandfrancis.com

Phospholipid Biosynthesis (e.g., Phosphatidylserine (B164497), Phosphoglycerides)

L-serine is a direct precursor for the synthesis of several major classes of phospholipids, which are essential components of cellular membranes. mdpi.comresearchgate.net

One of the most direct roles of L-serine in phospholipid synthesis is in the formation of phosphatidylserine (PS). wikipedia.org In mammalian cells, PS is primarily synthesized via a base-exchange reaction where the head group of pre-existing phospholipids, such as phosphatidylcholine (PC) or phosphatidylethanolamine (B1630911) (PE), is replaced by L-serine. wikipedia.orgreactome.org This reaction is catalyzed by phosphatidylserine synthase 1 (PSS1) and phosphatidylserine synthase 2 (PSS2). wikipedia.org Phosphatidylserine itself can then be decarboxylated to form phosphatidylethanolamine, demonstrating the interconnectedness of these pathways. wikipedia.orgnih.gov In cultured glioma cells, exogenous serine is rapidly incorporated into PS and subsequently into PE, highlighting the dynamic nature of this process. nih.gov

Cysteine and Tryptophan Biosynthesis

L-serine provides the carbon backbone for the synthesis of other amino acids, notably cysteine and tryptophan. nih.govwikipathways.org

In many microorganisms and plants, the synthesis of L-cysteine begins with the acetylation of L-serine to form O-acetyl-L-serine, a reaction catalyzed by serine acetyltransferase. mdpi.comencyclopedia.pub Subsequently, a sulfhydryl group, typically from hydrogen sulfide, replaces the acetyl group to form L-cysteine. mdpi.com

For tryptophan biosynthesis, the tryptophan synthase enzyme catalyzes the condensation of indole-3-glycerol phosphate and L-serine to form L-tryptophan. nih.govresearchgate.net Specifically, the β-subunit of tryptophan synthase facilitates the β-substitution reaction between indole (B1671886) and L-serine. nih.gov

Linkages to Central Carbon Metabolism (e.g., Glycolysis, TCA Cycle)

L-serine metabolism is deeply integrated with central carbon metabolism. The de novo synthesis of L-serine originates from the glycolytic intermediate 3-phosphoglycerate. nih.govnih.gov This "phosphorylated pathway" involves three enzymatic steps catalyzed by 3-phosphoglycerate dehydrogenase, phosphoserine aminotransferase, and phosphoserine phosphatase. nih.gov This connection allows the cell to divert glycolytic intermediates towards amino acid and, subsequently, lipid and nucleotide synthesis. researchgate.net

Methodologies for L Serine 1 13c; 15n Tracing Studies

Principles of Stable Isotope Tracing for Metabolic Flux Analysis

Stable isotope tracing is a cornerstone of metabolic flux analysis (MFA), a methodology used to quantify the rates (fluxes) of metabolic reactions within a biological system. eurisotop.com By introducing a substrate labeled with a heavy isotope, such as L-SERINE (1-13C; 15N), researchers can follow the isotopic label as it is incorporated into downstream metabolites. This allows for the detailed mapping and quantification of metabolic pathways. The use of both ¹³C and ¹⁵N in the same molecule provides a more comprehensive view of how both the carbon skeleton and the amino group of serine are utilized by the cell. nih.gov

Tracking Carbon and Nitrogen Atom Transitions

The unique labeling of L-SERINE (1-13C; 15N) allows for the precise tracking of its carbon-1 and nitrogen atoms as they are transferred to other molecules. The ¹³C label on the carboxyl group (C1 position) can be monitored as it is incorporated into other metabolites, for instance, through the one-carbon metabolism pathway. nih.gov Simultaneously, the ¹⁵N label on the amino group enables the tracing of nitrogen fate, crucial for understanding amino acid and nucleotide biosynthesis. nih.gov This dual-tracing capability is particularly valuable for dissecting pathways where serine contributes to both the carbon backbone and nitrogen-containing functional groups of newly synthesized molecules.

Quantification of Metabolic Fluxes and Reaction Bidirectionality

Metabolic flux analysis (MFA) with L-SERINE (1-13C; 15N) allows for the quantification of the rates of enzymatic reactions. By measuring the rate of isotope incorporation into various metabolites over time, researchers can calculate the flux through specific pathways. nih.gov Furthermore, the specific labeling patterns that emerge in downstream metabolites can reveal the bidirectionality of certain reactions. For example, the reversible nature of the serine-glycine conversion can be assessed by observing the transfer of the ¹³C and ¹⁵N labels between these two amino acids.

Assessment of De Novo Biosynthesis Rates

L-SERINE (1-13C; 15N) is instrumental in determining the rate of de novo synthesis of various biomolecules. For example, the incorporation of the ¹³C and ¹⁵N labels into purines and pyrimidines provides a direct measure of the contribution of serine to nucleotide biosynthesis. nih.gov This is particularly relevant in the study of rapidly proliferating cells, such as cancer cells, which often exhibit an increased demand for the building blocks of DNA and RNA. nih.gov The rate of appearance of the isotopic labels in these molecules reflects the rate of their synthesis from serine.

Experimental Design Considerations

The effective use of L-SERINE (1-13C; 15N) in metabolic tracing studies relies on carefully designed experiments. The choice of experimental system is critical and is dictated by the specific research question.

In Vitro Cell Culture Systems (e.g., Proliferating Cell Models, Specific Cell Lines)

In vitro cell culture systems are widely used to study cellular metabolism in a controlled environment. Proliferating cell models, especially cancer cell lines, are of significant interest due to their altered metabolic phenotypes. nih.gov Specific cell lines, such as HEK293 (human embryonic kidney cells) and A549 (human lung carcinoma cells), are often used as model systems. In these experiments, cells are cultured in a medium where standard L-serine is replaced with L-SERINE (1-13C; 15N). After a defined period, cellular metabolites are extracted and analyzed by mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy to determine the extent and pattern of isotope incorporation.

Below is an illustrative data table showcasing the kind of results obtained from such an experiment, demonstrating the fractional contribution of L-SERINE (1-13C; 15N) to the synthesis of glycine (B1666218) and ATP in a hypothetical cancer cell line.

MetaboliteIsotopologueFractional Contribution (%)Standard Deviation
GlycineGlycine (M+1, from ¹³C)45.23.1
GlycineGlycine (M+1, from ¹⁵N)48.53.5
ATPATP (M+1, from ¹³C)15.81.9
ATPATP (M+1, from ¹⁵N)20.32.2

Ex Vivo Tissue Explant Models

Ex vivo tissue explant models offer a bridge between in vitro and in vivo studies, allowing for the investigation of metabolic processes in the context of the tissue microenvironment while maintaining experimental control. nih.gov In this approach, thin slices of tissue, such as from a tumor biopsy, are cultured in a medium containing L-SERINE (1-13C; 15N). nih.gov This methodology preserves the cellular architecture and interactions, providing a more physiologically relevant system than monolayer cell cultures. nih.gov After incubation, the tissue is processed to extract metabolites, and the distribution of the ¹³C and ¹⁵N labels is analyzed. This technique is particularly valuable for studying the metabolism of tumors and for assessing the metabolic effects of potential therapeutic agents. nih.gov

The following interactive data table provides a hypothetical example of the data that could be generated from an ex vivo study comparing the incorporation of labels from L-SERINE (1-13C; 15N) into key metabolites in tumor versus adjacent normal tissue.

Tissue TypeMetaboliteIsotopologueFold Change (Tumor vs. Normal)P-value
TumorGlutathioneGlutathione (M+1, from ¹³C)2.50.012
NormalGlutathioneGlutathione (M+1, from ¹³C)1.0-
TumorCysteineCysteine (M+1, from ¹⁵N)1.80.045
NormalCysteineCysteine (M+1, from ¹⁵N)1.0-

In Vivo Organismal Studies (e.g., Microorganisms, Model Organisms, Physiological Mammalian Systems)

The use of L-SERINE (1-13C; 15N) as a tracer extends across a wide range of biological systems, from simple microorganisms to complex mammalian models. In microorganisms like Escherichia coli, L-serine is crucial for the synthesis of various compounds, and tracing its metabolic fate helps in understanding pathways like one-carbon metabolism and its conversion to glycine or pyruvate (B1213749). nih.gov Such studies are fundamental for metabolic engineering efforts aimed at optimizing the production of valuable compounds like L-serine itself. nih.gov

In model organisms and physiological mammalian systems, L-SERINE (1-13C; 15N) is instrumental in elucidating the in vivo kinetics and pathways of serine metabolism. nih.gov Tracing studies in rodents, for example, have been used to investigate the role of L-serine in brain development and function, as it is a precursor to neurotransmitters like D-serine. nih.govnih.gov These studies often involve administering the labeled compound and tracking the incorporation of the 13C and 15N isotopes into downstream metabolites in various tissues. This approach provides quantitative data on metabolic fluxes through key pathways. nih.gov For instance, in vivo tracing can reveal how much of the circulating serine pool is derived from dietary intake versus de novo synthesis from glucose. nih.gov The dual labeling with 13C and 15N allows for a more detailed analysis of the carbon and nitrogen flow, distinguishing it from tracers labeled with only one type of isotope.

Isotopic Steady-State and Non-Steady-State Experimental Approaches

Metabolic flux analysis using L-SERINE (1-13C; 15N) can be conducted under isotopic steady-state or non-steady-state (isotopically nonstationary) conditions.

Isotopic Steady-State: This approach requires that the isotopic enrichment of intracellular metabolites reaches a constant level over time. nih.gov In cell culture experiments, this is often achieved by culturing cells in a medium containing the labeled L-serine for a duration sufficient to allow the isotopic composition of serine and its downstream metabolites to stabilize. nih.gov The mass isotopomer distributions (MIDs) of these metabolites are then measured. nih.gov The fractional abundance of each isotopologue (e.g., M+1, M+2) provides information about the relative contributions of different pathways to the production of that metabolite. nih.gov While powerful, achieving a true isotopic steady state in complex in vivo systems can be challenging. vanderbilt.edu

Non-Steady-State (Isotopically Nonstationary): This method analyzes the dynamics of isotope labeling over time, before a steady state is reached. vanderbilt.edu This is particularly useful for in vivo studies where metabolic fluxes can be dynamic. vanderbilt.edu By taking samples at multiple time points after the administration of L-SERINE (1-13C; 15N), researchers can capture the transient labeling patterns of metabolites. This approach can provide more precise flux estimations and requires shorter experimental times compared to steady-state methods. vanderbilt.edu

Labeled Precursor Administration Strategies (e.g., Continuous Infusion, Bolus Injection)

The method of administering L-SERINE (1-13C; 15N) in in vivo studies is critical for accurate metabolic flux analysis.

Continuous Infusion: This technique involves administering the labeled tracer at a constant rate over a period of time. The goal is to achieve a pseudo-steady-state concentration of the labeled serine in the plasma, which simplifies the modeling of metabolic fluxes. nih.gov This method is often preferred for determining the rates of appearance and disappearance of metabolites in the circulation. nih.gov

Bolus Injection: This involves administering a single, rapid dose of the labeled tracer. nih.gov Following the injection, the concentration of the labeled serine in the plasma will rise and then fall as it is taken up and metabolized by tissues. nih.gov This approach is useful for studying the rapid kinetics of metabolic pathways and can provide rich data for non-steady-state flux analysis. nih.govnih.gov

Sample Preparation for Isotopic Analysis

Metabolite Extraction Protocols

Proper sample preparation is crucial for accurate isotopic analysis. The primary goal is to quench metabolic activity instantly and efficiently extract the metabolites of interest.

Quenching: To halt enzymatic reactions, tissues or cells are rapidly frozen, often in liquid nitrogen, or treated with ice-cold solutions. nih.gov

Extraction: A common method involves using a cold solvent mixture, such as 80% methanol, to extract polar metabolites like amino acids. rockefeller.eduyoutube.com The tissue or cell sample is homogenized in the cold extraction solvent. github.io

Separation: After extraction, cell debris and proteins are removed by centrifugation. rockefeller.edu The resulting supernatant, containing the metabolites, is then collected for further processing.

Below is an interactive table summarizing a general metabolite extraction protocol.

StepProcedurePurpose
1. WashingCells are washed with an ice-cold saline solution (e.g., 0.9% NaCl). rockefeller.eduTo remove residual media without lysing the cells.
2. Quenching & ExtractionIce-cold extraction solvent (e.g., 80% methanol) is added to the cells or homogenized tissue. nih.govrockefeller.eduTo instantly stop all enzymatic activity and extract polar metabolites.
3. CollectionThe mixture is transferred to a tube and vortexed at a low temperature. rockefeller.eduTo ensure thorough extraction.
4. CentrifugationThe sample is centrifuged at high speed and low temperature to pellet cell debris and precipitated proteins. rockefeller.eduTo separate the soluble metabolites from insoluble cellular components.
5. Supernatant TransferThe supernatant containing the extracted metabolites is carefully transferred to a new tube. rockefeller.eduTo isolate the metabolite fraction for analysis.

Derivatization Techniques for Enhanced Volatility or Ionization

For analysis by certain techniques like Gas Chromatography-Mass Spectrometry (GC-MS), amino acids such as serine require derivatization. This chemical modification makes them more volatile and thermally stable. sigmaaldrich.com For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization can be used to improve chromatographic separation and ionization efficiency. oup.comnih.gov

Silylation: This is a common technique for GC-MS analysis where active hydrogens in the molecule are replaced with a silyl (B83357) group, such as a tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used for this purpose, creating derivatives that are more stable and less sensitive to moisture. sigmaaldrich.com

Chiral Derivatization: To separate D- and L-serine, chiral derivatizing agents are used. nih.gov For example, Marfey's reagent can be used to form diastereomers that can be separated by standard reverse-phase liquid chromatography. oup.comnih.gov Another approach uses reagents like ortho-phthalaldehyde (OPA) and N-acetyl-L-cysteine (NAC) to form fluorescent diastereomeric derivatives. nih.gov

Advanced Analytical Techniques for Isotope Detection and Quantification

The detection and quantification of L-SERINE (1-13C; 15N) and its labeled metabolites are primarily achieved through mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS): This is the most common technique for isotopic analysis. It separates ions based on their mass-to-charge ratio (m/z).

Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization, GC separates the volatile compounds, which are then ionized and analyzed by the mass spectrometer. GC-MS provides excellent chromatographic resolution and is highly sensitive for quantifying isotopologues of serine and related metabolites. oup.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is well-suited for analyzing polar metabolites without the need for derivatization, although derivatization can be used to enhance performance. nih.govnih.gov It offers high sensitivity and selectivity, allowing for the quantification of low-abundance metabolites in complex biological matrices like plasma and tissue extracts. nih.gov High-resolution mass analyzers, such as Orbitrap, can distinguish between isotopologues with very small mass differences. osti.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a non-destructive technique that can provide detailed information about the position of isotopes within a molecule. nih.gov While generally less sensitive than MS, 13C-NMR can be used to identify the specific carbon atoms that are labeled in a metabolite, which is valuable for elucidating complex metabolic pathways. nih.gov

The following table presents a comparison of these analytical techniques for L-SERINE (1-13C; 15N) tracing studies.

TechniqueSample PreparationSensitivityInformation Provided
GC-MS Derivatization required to increase volatility. sigmaaldrich.comHighMass isotopomer distributions, quantification of labeled metabolites. oup.com
LC-MS/MS Often requires minimal preparation, but derivatization can improve separation/ionization. nih.govVery HighQuantification of labeled metabolites in complex mixtures, structural information from fragmentation. nih.gov
NMR Minimal preparation, non-destructive. nih.govLower than MSPositional labeling information (which atom is labeled), quantification. nih.gov

Mass Spectrometry (MS)-Based Approaches

Mass spectrometry is a cornerstone technique in metabolic tracing studies due to its high sensitivity, specificity, and ability to analyze complex biological mixtures. nih.gov Various MS-based platforms are utilized to track the incorporation and transformation of L-SERINE (1-¹³C; ¹⁵N) into downstream metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of amino acids, including isotopically labeled serine. A key consideration for GC-MS analysis is the requirement for chemical derivatization to increase the volatility and thermal stability of the amino acids. ucdavis.edu This process involves converting the polar functional groups into less polar moieties, making them amenable to gas chromatography.

For serine analysis, a common derivatization strategy is silylation, often using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to create tert-butyldimethylsilyl (TBDMS) derivatives. researchgate.net Another approach involves esterification followed by acylation. nih.gov For instance, a two-step derivatization can be performed, starting with isobutanol for esterification, followed by acylation with a chiral reagent such as S-(-)-N-(heptafluorobutyryl)prolyl chloride (HPC). nih.gov

Once derivatized, the sample is introduced into the GC, where the compounds are separated based on their boiling points and interaction with the stationary phase of the column. The separated compounds then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting ions and their characteristic fragments are detected, providing a mass spectrum that can be used for identification and quantification.

In tracing studies with L-SERINE (1-¹³C; ¹⁵N), the mass shift resulting from the incorporation of the heavy isotopes is monitored in the mass spectra of serine and its metabolic products. For example, the molecular ion and specific fragment ions of derivatized serine will exhibit an increase in their mass-to-charge ratio (m/z) corresponding to the presence of ¹³C and ¹⁵N. By analyzing the fragmentation patterns, it is possible to determine the position of the label within the molecule, providing insights into specific metabolic reactions. researchgate.netnih.gov For instance, analysis of different fragments of trimethylsilyl (B98337) (TMS)-derivatized serine can allow for the calculation of ¹³C-positional enrichments. nih.gov

Table 1: GC-MS Derivatization and Analysis Parameters for Serine

Parameter Description Reference
Derivatization Reagent N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) researchgate.net
Derivatization Product tert-butyldimethylsilyl (TBDMS) derivative researchgate.net
Alternative Derivatization Esterification with isobutanol followed by acylation with S-(-)-N-(heptafluorobutyryl)prolyl chloride (HPC) nih.gov
Ionization Method Electron Ionization (EI) researchgate.net
Analysis Goal Separation and quantitation of D- and L-serine; Positional isotopologue analysis nih.govnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers several advantages for the analysis of L-SERINE (1-¹³C; ¹⁵N) and its metabolites, most notably the ability to analyze compounds in their native form without the need for derivatization. nih.govshimadzu.co.uk This simplifies sample preparation and avoids potential artifacts associated with the derivatization process.

In a typical LC-MS/MS workflow, the biological extract is injected into a liquid chromatograph, where compounds are separated based on their physicochemical properties, such as polarity. The separated analytes are then introduced into the mass spectrometer, commonly using electrospray ionization (ESI), which generates ions with minimal fragmentation. Tandem mass spectrometry (MS/MS) is then employed for enhanced specificity and sensitivity. This involves selecting a specific precursor ion (e.g., the molecular ion of labeled serine), subjecting it to fragmentation, and then analyzing the resulting product ions. This process, known as multiple reaction monitoring (MRM), allows for highly selective and quantitative analysis of target analytes even in complex matrices. nih.gov

For L-SERINE (1-¹³C; ¹⁵N) tracing, the mass transitions for both the labeled and unlabeled forms of serine and its downstream metabolites are monitored. The incorporation of ¹³C and ¹⁵N results in a predictable mass shift in both the precursor and product ions. For example, in the analysis of D- and L-serine, a method using tandemly-arranged CROWNPAK CR-I(+) columns can achieve enantiomeric separation without derivatization, with detection via MRM. nih.gov The specific m/z transitions for unlabeled L-serine (m/z 106.1 > 60.1) can be compared to the transitions for the labeled counterpart to determine the extent of isotope incorporation. nih.gov The ability of LC-MS/MS to separate isobaric compounds, such as leucine (B10760876) and isoleucine, is also critical for accurate metabolic flux analysis. restek.com

High-resolution mass spectrometry (HRMS), often utilizing Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass analyzers, provides significant advantages for isotopologue analysis in L-SERINE (1-¹³C; ¹⁵N) tracing studies. osti.gov The high resolving power of these instruments allows for the separation of ions with very small mass differences, enabling the distinction between different isotopologues (molecules that differ only in their isotopic composition). nih.gov

This capability is crucial for accurately determining the distribution of isotopes within a metabolite pool. For instance, HRMS can distinguish between a molecule containing one ¹³C atom and another containing one ¹⁵N atom, which have very similar masses. Orbitrap mass analyzers can achieve resolutions exceeding 120,000, which is sufficient to resolve the isotopologues of derivatized amino acid fragments. osti.gov This allows for precise measurement of the ¹³C/¹²C ratios of different fragment ions, which can be used to calculate position-specific isotopic enrichment. osti.gov

In the context of L-SERINE (1-¹³C; ¹⁵N) tracing, HRMS enables the detailed characterization of the mass distribution of serine and its metabolic products. This detailed isotopic information can reveal the contributions of different metabolic pathways to the synthesis of a particular metabolite. Furthermore, the high mass accuracy of HRMS aids in the confident identification of unknown metabolites by providing accurate elemental composition determination. Isotopic depletion, by reducing the complexity of the mass spectra, can further enhance the resolution and sensitivity of top-down proteomics analyses, allowing for more detailed structural information. acs.org

Metabolic labeling with stable isotopes is a powerful strategy for quantitative proteomics, and L-SERINE (1-¹³C; ¹⁵N) can be utilized in this context. nih.govspringernature.com In this approach, cells or organisms are cultured in a medium where a standard amino acid is replaced with its heavy isotope-labeled counterpart. The labeled amino acid is incorporated into newly synthesized proteins. By comparing the mass spectra of peptides from labeled and unlabeled samples, the relative abundance of proteins can be accurately quantified. oup.com

One common technique is Stable Isotope Labeling by Amino acids in Cell culture (SILAC). While traditionally using labeled arginine and lysine, the principles of SILAC can be extended to other amino acids like serine. When L-SERINE (1-¹³C; ¹⁵N) is used for metabolic labeling, the serine residues within proteins will carry the heavy isotopes. After protein extraction and digestion (e.g., with trypsin), the resulting peptides are analyzed by LC-MS/MS. Peptides containing labeled serine will exhibit a characteristic mass shift. The ratio of the peak intensities of the heavy (labeled) and light (unlabeled) forms of a peptide provides a direct measure of the relative abundance of the corresponding protein between the two samples.

This approach allows for the investigation of how various stimuli or conditions affect the proteome. columbia.edu The use of L-SERINE (1-¹³C; ¹⁵N) provides a dual label that can be tracked, and the incorporation of ¹⁵N is a common strategy for in vivo metabolic labeling in organisms like mice to generate labeled protein standards for quantitative proteomic comparisons. nih.govspringernature.com

Table 2: Overview of Mass Spectrometry Techniques for L-SERINE (1-¹³C; ¹⁵N) Tracing

Technique Key Features Applications in Serine Tracing
GC-MS Requires derivatization, high sensitivity, robust Analysis of serine isotopologues, positional isotope analysis
LC-MS/MS No derivatization needed, high specificity, suitable for complex mixtures Quantification of labeled serine and metabolites, metabolic flux analysis
HRMS High resolving power, high mass accuracy Isotopologue resolution, identification of unknown metabolites
Quantitative Proteomics Metabolic labeling (e.g., SILAC-like) Relative quantification of protein expression, studying proteome dynamics

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure and dynamics of molecules. springernature.com In the context of L-SERINE (1-¹³C; ¹⁵N) tracing, NMR is particularly valuable for determining the precise location of isotopic labels within a molecule, which can be challenging to achieve with mass spectrometry alone. nih.gov Both ¹³C and ¹⁵N are NMR-active nuclei, allowing for their direct detection.

One-dimensional (1D) and two-dimensional (2D) NMR experiments can be used to analyze extracts from cells or tissues fed with labeled serine. springernature.com The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its local chemical environment. The presence of a ¹³C or ¹⁵N label at a specific position in a metabolite will result in characteristic changes in the NMR spectrum, such as the appearance of new signals or changes in the splitting patterns of adjacent nuclei. By analyzing these changes, the flow of the isotopic labels from L-SERINE (1-¹³C; ¹⁵N) into other metabolites can be traced.

¹³C-NMR spectroscopy is a particularly powerful tool for analyzing the distribution of ¹³C labels in metabolites derived from L-SERINE (1-¹³C; ¹⁵N). udel.eduhuji.ac.il Since the natural abundance of ¹³C is low (about 1.1%), the signals from enriched positions are readily distinguishable. huji.ac.il A key application of ¹³C-NMR in metabolic tracing is the analysis of carbon scrambling.

Carbon scrambling refers to the redistribution of carbon atoms within a molecule's backbone, which can occur through various metabolic reactions. By using L-SERINE specifically labeled at the C-1 position, the fate of this carbon can be precisely followed. For example, in the interconversion of serine and glycine, catalyzed by serine hydroxymethyltransferase (SHMT), the C-1 carboxyl group of serine is released as part of a one-carbon unit. ¹³C-NMR can be used to track the reappearance of this labeled carbon in other positions of serine or in other metabolites, providing quantitative information about the reversibility and flux through these pathways.

The analysis of ¹³C-¹³C spin-spin coupling (J-coupling) in the NMR spectra of metabolites can provide further insights into which carbon-carbon bonds are newly formed. This information is invaluable for reconstructing metabolic pathways and quantifying fluxes. While less sensitive than mass spectrometry, the detailed positional information provided by ¹³C-NMR is highly complementary and often essential for a comprehensive understanding of metabolic networks. huji.ac.il

15N-NMR Spectroscopy for Nitrogen Fate Tracking

15N-NMR spectroscopy is a powerful, non-invasive technique for tracing the metabolic fate of nitrogen from L-serine (1-¹³C; ¹⁵N) in biological systems. nih.gov By utilizing L-serine enriched with the stable isotope ¹⁵N, researchers can directly monitor the incorporation and redistribution of the labeled nitrogen atom into various downstream metabolites. nih.govnih.gov This method offers significant advantages over other techniques, including the ability to identify and quantify novel metabolites and provide a clear, unambiguous view of nitrogen metabolism without the extensive sample preparation required for mass spectrometry. nih.gov

The primary challenge in ¹⁵N-NMR spectroscopy is its inherently low sensitivity due to the low natural abundance of ¹⁵N (0.37%) and its low gyromagnetic ratio. huji.ac.ilwikipedia.org To overcome this, studies typically employ ¹⁵N-enriched substrates, such as L-serine (1-¹³C; ¹⁵N). wikipedia.org The use of ¹⁵N-labeled compounds allows for the direct detection of nitrogen-containing metabolites, providing insights into pathways such as transamination and nucleotide biosynthesis.

A key application of ¹⁵N-NMR is in distinguishing between different metabolic pathways. For instance, by incubating cells with L-[2-¹⁵N]glutamine, the ¹⁵N label can be tracked as it is incorporated into other amino acids like alanine, aspartate, and glycine. nih.gov This allows for the elucidation of nitrogen redistribution networks. Similarly, using ¹⁵N-labeled ammonia (B1221849), the flux through glutamine synthetase can be measured in vivo. nih.gov

Recent advancements have further enhanced the utility of ¹⁵N-NMR in metabolic studies. Techniques such as lowering the experimental temperature can reduce the exchange rate of amine protons with water, thereby decreasing signal line broadening and improving detection of ¹⁵N-labeled amino acids. nih.gov Heteronuclear experiments, which detect the ¹⁵N label via its effect on the proton (¹H) spectrum, significantly enhance sensitivity and allow for the determination of fractional labeling. researchgate.net

Key Research Findings from ¹⁵N-NMR Spectroscopy:

Direct Observation of Nitrogen Metabolism: ¹⁵N-NMR enables the direct characterization of nitrogen flow in complex biological systems. nih.gov

Identification of Metabolic Fates: The technique has been used to trace the nitrogen from glutamine into other amino acids, demonstrating the interconnectedness of amino acid metabolism. nih.gov

Quantification of Enzymatic Flux: In vivo fluxes of enzymes like glutamine synthetase have been successfully estimated. nih.gov

Table 1: Comparison of NMR-based Metabolite Study Techniques

Feature¹⁵N-NMR Spectroscopy¹³C-NMR Spectroscopy
Isotope Cost Less expensiveMore expensive
Primary Application Direct characterization of nitrogen metabolismCharacterization of carbon backbone metabolism (e.g., TCA cycle)
Sensitivity Lower, often requires enrichmentHigher relative to ¹⁵N
Advantages Direct nitrogen tracking, simpler data interpretationWell-established for carbon flux analysis
Multi-dimensional Heteronuclear NMR (e.g., ¹H-¹⁵N HSQC, ¹H-¹³C HSQC) for Isotopic Enrichment and Structural Insights

Multi-dimensional heteronuclear NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, are indispensable for studying isotopically labeled molecules like L-serine (1-¹³C; ¹⁵N). These experiments provide detailed information on the isotopic enrichment of metabolites and offer structural insights by correlating the chemical shifts of different nuclei.

The ¹H-¹⁵N HSQC experiment is particularly valuable for tracing the fate of the ¹⁵N label from L-serine. It generates a two-dimensional spectrum with peaks corresponding to each nitrogen atom that is directly bonded to a proton. nih.gov This allows for the resolution of individual amino acids and other nitrogen-containing metabolites in complex mixtures, such as cell extracts. nih.gov By monitoring the appearance and intensity of new peaks in the ¹H-¹⁵N HSQC spectrum over time, researchers can track the metabolic conversion of L-serine and the incorporation of its nitrogen into other molecules. The sensitivity of this technique can be enhanced by performing the experiments at lower temperatures to minimize the exchange of amide protons with the solvent. nih.gov

Similarly, the ¹H-¹³C HSQC experiment is used to monitor the fate of the ¹³C label. This experiment correlates the chemical shifts of carbon atoms with their directly attached protons. When using L-serine (1-¹³C; ¹⁵N), the ¹³C label is at the carboxyl position, which has no directly attached proton. Therefore, other NMR techniques or analysis of downstream metabolites where the ¹³C is transferred to a protonated carbon would be necessary to track this label.

Key Applications and Findings:

Metabolite Identification and Quantification: ¹H-¹⁵N HSQC spectra provide a "fingerprint" of the nitrogen-containing metabolites in a sample, allowing for their identification and quantification. nih.gov At least six different amino acids, in addition to ammonium, can be resolved and monitored in cell culture studies. nih.gov

Structural Elucidation: These techniques are fundamental in determining the three-dimensional structures of proteins. By labeling a protein with ¹⁵N and/or ¹³C, a series of multi-dimensional NMR experiments can be performed to assign the chemical shifts of the backbone and side-chain atoms, which is the first step in structure determination.

Monitoring Post-Translational Modifications: Changes in the chemical shifts in ¹H-¹⁵N HSQC spectra can indicate post-translational modifications, such as phosphorylation. For example, the phosphorylation of a serine residue in a protein results in a noticeable shift in the ¹H and ¹⁵N resonances of that residue. nih.gov

Table 2: Common Multi-dimensional NMR Experiments for L-SERINE (1-¹³C; ¹⁵N) Tracing

ExperimentInformation ProvidedApplication in L-SERINE (1-¹³C; ¹⁵N) Studies
¹H-¹⁵N HSQC Correlation between ¹H and ¹⁵N nucleiTracks the fate of the ¹⁵N label into other nitrogen-containing metabolites.
¹H-¹³C HSQC Correlation between ¹H and ¹³C nucleiTracks the fate of the ¹³C label if it is transferred to a protonated carbon.
³¹P-NMR for Phosphorylation Verification in Labeled Biomolecules

³¹P-NMR spectroscopy is a highly specific and sensitive technique for observing phosphorus-containing compounds, making it an ideal tool for verifying the phosphorylation of biomolecules, including those labeled with stable isotopes like L-serine (1-¹³C; ¹⁵N). Since the phosphorus nucleus (³¹P) has a natural abundance of 100% and a good sensitivity, this method can be used to directly detect and quantify phosphorylated species without the need for isotopic enrichment of the phosphorus itself.

In the context of L-serine metabolism, ³¹P-NMR is crucial for studying the activity of serine kinases, which catalyze the transfer of a phosphate (B84403) group from ATP to the hydroxyl group of a serine residue. When a protein containing ¹⁵N-labeled serine is phosphorylated, the resulting phosphoserine can be observed using ³¹P-NMR. The chemical shift of the phosphorus signal provides information about the chemical environment of the phosphate group, confirming that phosphorylation has occurred.

Furthermore, ³¹P-NMR can be used in conjunction with other NMR techniques to gain a more complete picture of the phosphorylation event. For example, by comparing the ¹H-¹⁵N HSQC spectra of a protein before and after a kinase reaction, researchers can identify which specific serine residues have been phosphorylated by observing changes in their chemical shifts. nih.gov ³¹P-NMR then provides direct evidence of the formation of the phosphoester bond.

Key Research Applications:

Confirmation of Phosphorylation: ³¹P-NMR provides unambiguous evidence for the presence of phosphorylated serine residues.

Enzyme Kinetics: The rate of a phosphorylation reaction can be monitored in real-time by observing the increase in the ³¹P signal of the phosphorylated product over time.

Structural Studies: The chemical shift of the ³¹P nucleus is sensitive to the local conformation, providing structural insights into the phosphorylated protein.

Computational and Data Analysis Methodologies

Mass Isotopomer Distribution (MID) Analysis

While this article focuses on NMR-based methodologies, it is important to briefly mention Mass Isotopomer Distribution (MID) analysis as a complementary and powerful technique often used in metabolic tracing studies with isotopically labeled compounds like L-serine (1-¹³C; ¹⁵N). MID analysis, typically performed using mass spectrometry (MS), measures the relative abundance of different isotopomers of a given metabolite. An isotopomer is a molecule that has the same chemical formula but differs in the isotopic composition of its atoms.

When L-serine (1-¹³C; ¹⁵N) is introduced into a biological system, the ¹³C and ¹⁵N labels will be incorporated into various downstream metabolites. MS can then be used to measure the mass distribution of these metabolites. For example, if the ¹³C from L-serine is incorporated into glycine, the mass of glycine will increase by one mass unit. By analyzing the pattern of mass shifts (the mass isotopomer distribution), researchers can deduce the metabolic pathways through which the labels have traveled.

MID analysis provides quantitative data on the fractional contribution of the labeled substrate to the synthesis of other metabolites. This information is crucial for understanding the relative activities of different metabolic pathways.

Metabolic Flux Modeling and Simulation

Metabolic flux modeling and simulation are computational approaches used to quantify the rates (fluxes) of metabolic reactions within a biological system. These models are often used in conjunction with isotope tracing experiments to provide a comprehensive understanding of cellular metabolism. The data obtained from NMR or MS analysis of isotopically labeled metabolites serve as inputs for these models.

The core of metabolic flux analysis is to construct a stoichiometric model of the relevant metabolic network. This model represents all the biochemical reactions occurring in the cell and the relationships between the substrates and products of these reactions. By applying the principles of mass balance and assuming a pseudo-steady state, the intracellular fluxes can be calculated.

Isotope tracing data, such as the isotopic enrichment of metabolites measured by NMR or the MIDs from MS, provide crucial constraints for the model. By fitting the model to the experimental data, the fluxes through the different metabolic pathways can be determined. This allows researchers to understand how metabolism is regulated under different conditions and how it is altered in disease states.

Atom Transition Models

Atom transition models, also known as atom mapping models, are a critical component of metabolic flux analysis when using isotopically labeled substrates. These models describe the fate of each atom from a substrate to a product for every reaction in the metabolic network. For example, in the conversion of L-serine to glycine, an atom transition model would specify which carbon and nitrogen atoms of L-serine are transferred to glycine.

By tracking the transitions of the ¹³C and ¹⁵N labels from L-serine (1-¹³C; ¹⁵N) through the metabolic network, these models can predict the isotopic labeling patterns of all downstream metabolites for a given set of metabolic fluxes. These predicted labeling patterns are then compared to the experimentally measured data. The metabolic fluxes are then adjusted until the predicted and experimental data match as closely as possible.

Atom transition models are essential for accurately interpreting isotope tracing data and for obtaining reliable estimates of metabolic fluxes. They allow researchers to distinguish between different metabolic routes that may lead to the same end product but involve different rearrangements of atoms.

Statistical Frameworks (e.g., Bayesian Model Averaging)

In metabolic flux analysis (MFA) utilizing isotopically labeled compounds such as L-SERINE (1-13C; 15N), the accurate estimation of intracellular fluxes relies on the combination of experimental data and mathematical models. researchgate.netfrontiersin.org However, a significant challenge in this process is model uncertainty; multiple competing models may exist to describe the same metabolic network, leading to potential inaccuracies in flux inference if a single "best-fit" model is chosen. rwth-aachen.denih.gov To address this, advanced statistical frameworks are employed, with Bayesian Model Averaging (BMA) emerging as a powerful approach. researchgate.net

Bayesian statistical methods are increasingly being adopted in the life sciences over conventional best-fit approaches for flux analysis. rwth-aachen.denih.gov The BMA framework systematically accounts for model uncertainty by considering a range of plausible models rather than relying on a single one. researchgate.net It assigns probabilities to models that are best supported by the experimental data while penalizing those that are overly complex, functioning as a "tempered Ockham's razor". rwth-aachen.denih.gov This approach is particularly advantageous when analyzing complex biological systems where multiple pathways may be active.

The application of BMA to ¹³C-MFA and dual ¹³C¹⁵N-MFA provides a more rigorous quantification of metabolic fluxes and their uncertainties. rwth-aachen.debiorxiv.org By integrating data from dual isotope labeling experiments, such as those using L-SERINE (1-13C; 15N), BMA-based ¹³C¹⁵N-MFA can simultaneously resolve both carbon and nitrogen fluxes. biorxiv.org This integrated approach has been successfully used to quantify fluxes through central carbon and nitrogen networks, including the biosynthesis of amino acids like serine, glycine, and leucine. biorxiv.org The strength of this methodology lies in its ability to provide reliable estimates and statistical assessment for all reactions, including those with unknown bidirectionality, which were previously difficult to resolve. nih.gov

Software and Algorithms for Flux Calculation and Network Reconstruction

The analysis of data from L-SERINE (1-13C; 15N) tracing studies requires sophisticated software and algorithms to translate raw mass spectrometry or NMR data into meaningful metabolic fluxes and network maps. A variety of computational tools have been developed to facilitate this complex process, ranging from flux calculation simulators to comprehensive platforms for network reconstruction. 13cflux.netnih.gov

Software for Flux Calculation:

Metabolic flux analysis software is essential for quantifying the rates of reactions in a metabolic network. researchgate.net These tools take experimental labeling data, a defined metabolic network model, and reaction stoichiometries to estimate intracellular fluxes. frontiersin.org Several software packages are widely used in the field, each with specific features and algorithmic foundations.

SoftwareDescriptionKey Features
13CFLUX2A high-performance software suite for steady-state ¹³C-based metabolic flux analysis. 13cflux.netresearchgate.net- Implements efficient Cumomer and Elementary Metabolite Unit (EMU) simulation algorithms.
  • Supports various measurement types (e.g., LC-MS/MS, ¹³C-NMR).
  • Utilizes FluxML, a standardized XML-based format for model formulation. frontiersin.org13cflux.net
  • INCAA software tool for isotopically non-stationary metabolic flux analysis (INST-MFA). ucdavis.edu- Capable of analyzing both steady-state and non-stationary labeling experiments.
  • Provides statistical analysis of flux estimates.
  • FiatFluxAn open-source software package designed for user-friendly flux analysis, particularly for non-experts. nih.gov- Consists of two modules: one for calculating metabolic flux ratios from MS data and another for estimating net carbon fluxes through ¹³C-constrained flux balancing. nih.gov
    OpenFluxA modeling software for ¹³C-based metabolic flux analysis. ucdavis.edu- Provides a graphical user interface for model construction and data analysis.
    BayFluxA method for flux space sampling through Bayesian inference. wustl.edu- Identifies the full distribution of fluxes compatible with experimental data for genome-scale models.
  • Accurately quantifies uncertainty in calculated fluxes. wustl.edu
  • Algorithms for Network Reconstruction:

    Beyond calculating fluxes within a known network, data from stable isotope tracing can be used to elucidate and reconstruct metabolic pathways. nih.gov Untargeted metabolomics combined with isotope tracing allows for the global mapping of the cellular fate of precursor metabolites, revealing novel pathways and connections. acs.org The algorithms for this process often rely on analyzing the structure of the Isotope Labeling Network (ILN). core.ac.uk

    Key algorithmic approaches include:

    Path Tracing: This involves tracing the flow of isotopes from the labeled substrate through the metabolic network. It uses both forward tracing to determine the fate of the label and backward tracing to identify the metabolic precursors of a labeled metabolite. core.ac.uk

    Network Graph Decomposition: For complex networks, algorithms can decompose the larger network into smaller, more computationally manageable subsystems. This reduction in problem size is crucial for efficient analysis, especially for non-stationary experiments. core.ac.uk

    Computational Pipelines: Integrated computational pipelines are used for the reconstruction of genome-scale, compartmentalized metabolic networks. These pipelines typically involve several steps: (i) assembling known reactions from databases, (ii) automatic gap-filling to ensure network connectivity, and (iii) integrating experimental data for enzyme localization to assign reactions to specific subcellular compartments. nih.gov

    These advanced software and algorithmic tools are indispensable for interpreting the complex datasets generated from tracing studies with L-SERINE (1-13C; 15N), enabling a deeper, quantitative understanding of cellular metabolism. researchgate.net

    Applications of L Serine 1 13c; 15n in Specific Research Domains

    Elucidation of Novel Metabolic Pathways and Connections

    L-serine is a central node in metabolism, linking glycolysis to a wide array of biosynthetic pathways. nih.gov By using L-SERINE (1-¹³C; ¹⁵N) as a tracer, researchers can follow the incorporation of its labeled atoms into downstream metabolites, thereby mapping and sometimes discovering new metabolic routes and interconnections.

    When L-SERINE (1-¹³C; ¹⁵N) is introduced into a biological system, the ¹³C label on the carboxyl group and the ¹⁵N label on the amino group can be tracked using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. isotope.comisotope.com For instance, the conversion of serine to glycine (B1666218) by serine hydroxymethyltransferase (SHMT) is a critical step in one-carbon metabolism. nih.gov This reaction transfers the α-carbon and the amino group to tetrahydrofolate (THF), while the carboxyl group is released as CO₂. By tracing the ¹⁵N, researchers can follow its path into the synthesis of other amino acids or nucleotides.

    Furthermore, L-serine is a precursor for the synthesis of a variety of essential biomolecules, including:

    Phospholipids (B1166683): such as phosphatidylserine (B164497) and phosphatidylethanolamine (B1630911). nih.govmdpi.com

    Sphingolipids: including ceramides (B1148491), which are crucial for membrane structure and cell signaling. mdpi.comresearchgate.net

    Amino Acids: including glycine and cysteine (via the transsulfuration pathway). nih.govmdpi.com

    Purines and Pyrimidines: The one-carbon units derived from serine are essential for the de novo synthesis of these nucleotide building blocks. mdpi.comnih.govnih.gov

    The use of L-SERINE (1-¹³C; ¹⁵N) enables the precise tracking of how serine contributes to these diverse pools of molecules, helping to confirm known pathways and uncover previously unappreciated metabolic connections under specific conditions.

    Quantification of Pathway Contributions and Flux Redistribution

    Metabolic flux analysis (MFA) is a key application for stable isotope tracers like L-SERINE (1-¹³C; ¹⁵N). medchemexpress.com MFA allows for the quantification of the rates (fluxes) of metabolic reactions within a cell or organism. By measuring the rate and pattern of isotope incorporation from the labeled serine into various downstream metabolites, researchers can determine the relative contribution of serine to different pathways.

    For example, in cancer cells, which often exhibit upregulated serine synthesis and uptake, L-SERINE (1-¹³C; ¹⁵N) can be used to quantify how much of the cellular glycine or nucleotide pool is derived directly from serine. mdpi.com This is achieved by analyzing the mass isotopologue distribution (MID) of metabolites. The specific pattern of ¹³C and ¹⁵N enrichment in molecules like glycine, purines, or the amino acid backbone of other proteins reveals the pathways through which they were synthesized.

    This quantitative approach is critical for understanding how metabolic networks adapt and redistribute flux in response to genetic mutations or environmental changes. For instance, it can reveal how a cell reroutes its metabolic resources when a particular nutrient becomes scarce or when a specific enzyme is inhibited.

    **4.3. Investigation of Metabolic Reprogramming in Cellular Processes

    Metabolic reprogramming is a hallmark of many biological processes, from cell growth to disease. L-SERINE (1-¹³C; ¹⁵N) is an ideal probe to investigate these changes due to serine's central role in biosynthesis.

    Rapidly proliferating cells, particularly cancer cells, have a high demand for the building blocks of biomass, such as nucleotides, lipids, and proteins. nih.govmedchemexpress.commedchemexpress.com L-serine metabolism is frequently upregulated in these cells to meet this demand. mdpi.com L-SERINE (1-¹³C; ¹⁵N) is used to trace how these cells utilize serine to fuel their growth.

    Key findings from studies using serine isotope tracers include:

    Fueling Nucleotide Synthesis: L-serine is a primary source of one-carbon units for the synthesis of purines and the pyrimidine thymidylate, which are essential for DNA replication. nih.govresearchgate.net Tracing the ¹³C and ¹⁵N from serine into the DNA and RNA of cancer cells provides a direct measure of the pathway's activity.

    Supporting Redox Balance: The conversion of serine to glycine and its subsequent metabolism can influence the production of NADPH and glutathione, which are critical for maintaining cellular redox homeostasis and mitigating oxidative stress, a common challenge for rapidly dividing cells. nih.gov

    The table below summarizes the key metabolic fates of L-serine that are often reprogrammed during cell proliferation.

    Metabolic Fate of L-SerineRole in ProliferationIsotope Tracing Application with L-SERINE (1-¹³C; ¹⁵N)
    Glycine Synthesis Precursor for purines, supports one-carbon metabolism.Traces the flow of ¹⁵N and carbon into the glycine and nucleotide pools.
    One-Carbon Metabolism Provides methyl groups for DNA synthesis (thymidylate) and methylation reactions.Follows the incorporation of labeled carbons into the one-carbon folate pool and subsequently into DNA.
    Lipid Synthesis Precursor for sphingolipids and phospholipids, essential for membrane biogenesis. researchgate.netTracks the incorporation of the serine backbone into the headgroups of various lipid species.
    Protein Synthesis Direct incorporation as a proteinogenic amino acid. nih.govMeasures the rate of protein synthesis by tracking the incorporation of labeled serine into the proteome.

    This table illustrates how L-SERINE (1-¹³C; ¹⁵N) is used to study the metabolic reprogramming that supports cell proliferation.

    Cells must adapt their metabolism to survive periods of nutrient scarcity. L-serine metabolism plays a crucial role in this adaptive response. For example, under conditions of nutritional stress, some organisms can use amino acids like L-serine as an alternative energy source.

    A study on the parasite Trypanosoma cruzi demonstrated that L-serine and L-threonine can sustain cell viability during nutritional stress. nih.gov The parasite can metabolize serine to pyruvate (B1213749), which can then enter central carbon metabolism to produce ATP. nih.govresearchgate.net Using L-SERINE (1-¹³C; ¹⁵N) in such a system would allow researchers to quantify the flux through this serine-to-pyruvate pathway and determine its importance for energy production relative to other substrates. This demonstrates how organisms can reconfigure their metabolic networks to survive in nutrient-poor environments. nih.gov

    The de novo synthesis and metabolism of L-serine are critical for the proper development of organisms, particularly the central nervous system (CNS). researchgate.netnih.gov L-serine is essential for neuronal survival and neurite growth. nih.gov Studies in mice have shown that deleting the gene for 3-phosphoglycerate (B1209933) dehydrogenase (Phgdh), the first enzyme in the serine synthesis pathway, leads to severe brain malformations and is embryonically lethal. cabidigitallibrary.org

    L-SERINE (1-¹³C; ¹⁵N) can be used to trace the utilization of serine during different developmental stages. This allows researchers to understand how serine contributes to the biosynthesis of critical molecules in specific developing tissues. For example, tracers can show how astrocytes synthesize and provide serine to neurons, where it is then used to produce sphingolipids and phospholipids essential for myelination and membrane formation. researchgate.net The ability to follow both the carbon and nitrogen atoms provides detailed insights into how serine is partitioned between different biosynthetic endpoints during complex developmental processes. researchgate.net

    Studies on Enzyme Mechanisms and Isotope Effects

    Isotopically labeled substrates are fundamental tools for investigating the mechanisms of enzyme-catalyzed reactions. The change in reaction rate upon substitution with a heavier isotope is known as the kinetic isotope effect (KIE). By using L-SERINE (1-¹³C; ¹⁵N), researchers can probe the transition states of enzymes that metabolize serine.

    For example, consider the reaction catalyzed by L-serine ammonia-lyase, which converts L-serine to pyruvate and ammonia (B1221849). ebi.ac.uk By measuring the reaction rate with L-SERINE (1-¹³C; ¹⁵N) compared to the unlabeled substrate, scientists can determine if the cleavage of the C-N bond or a step involving the carboxyl group is rate-limiting. A significant ¹⁵N KIE would suggest that the breaking of the C-N bond is part of the rate-determining step of the reaction. Similarly, a ¹³C KIE at the carboxyl position could provide information about decarboxylation steps or binding interactions involving this group in the enzyme's active site. This detailed mechanistic information is crucial for understanding enzyme function and for the rational design of enzyme inhibitors.

    Analysis of Amino Acid Metabolism and Homeostasis

    L-SERINE (1-13C; 15N) is instrumental in dissecting the intricate network of amino acid metabolism. As a non-essential amino acid, L-serine can be synthesized endogenously from the glycolytic intermediate 3-phosphoglycerate, and it serves as a central precursor for the synthesis of a wide array of other crucial biomolecules. mdpi.com Researchers utilize L-SERINE (1-13C; 15N) to trace its conversion into other amino acids such as glycine and cysteine, and to understand its contribution to one-carbon metabolism, which is vital for the synthesis of nucleotides and for methylation reactions. nih.gov

    Stable isotope tracers like L-SERINE (1-13C; 15N) are employed in metabolic flux analysis (MFA) to quantify the rates of biochemical reactions within a cell. medchemexpress.comcreative-proteomics.com By introducing the labeled serine into a biological system and analyzing the isotopic enrichment in downstream metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can map the flow of carbon and nitrogen atoms. chempep.comspringernature.com This provides a quantitative understanding of how serine homeostasis is maintained and how it is perturbed in various physiological and pathological states. nih.gov For instance, studies have shown that L-serine metabolism is often dysregulated in diseases such as cancer and diabetes. nih.govmdpi.com

    Detailed research findings from studies using isotopically labeled L-serine have elucidated its diverse metabolic fates. Beyond its role in protein synthesis, L-serine is a key contributor to the biosynthesis of sphingolipids and phospholipids, which are essential components of cell membranes. mdpi.com Tracing studies with labeled serine have demonstrated its incorporation into these lipid structures, providing insights into membrane dynamics and signaling pathways. nih.gov Furthermore, the degradation of serine can contribute to gluconeogenesis by its conversion to pyruvate, a process that can be tracked using L-SERINE (1-13C; 15N). mdpi.com

    Metabolic PathwayRole of L-SerineInvestigative Application of L-SERINE (1-13C; 15N)
    One-Carbon MetabolismPrimary source of one-carbon units for folate cycle.Tracing the transfer of the labeled carbon and nitrogen to purines, thymidine, and methionine.
    Glycine SynthesisDirect precursor for glycine synthesis.Quantifying the flux from serine to glycine.
    Cysteine SynthesisProvides the carbon backbone for cysteine.Following the incorporation of the ¹³C and ¹⁵N into the cysteine molecule.
    Sphingolipid SynthesisPrecursor for the synthesis of ceramides and other sphingolipids.Tracking the labeled atoms into the sphingoid base backbone.
    GluconeogenesisCan be converted to pyruvate to produce glucose.Monitoring the appearance of ¹³C in glucose.

    Inter-organ Metabolic Homeostasis Investigations (e.g., Liver-Placenta Cycling)

    The study of metabolic interplay between different organs is crucial for understanding systemic physiology. L-SERINE (1-13C; 15N) is a valuable tracer for investigating such inter-organ metabolic relationships. For example, research has focused on the cycling of amino acids between the liver and other organs to maintain metabolic homeostasis.

    A notable application of isotopically labeled serine is in the study of maternal-fetal metabolism during pregnancy. A study utilizing [2-(15N13C)]serine in pregnant women revealed significant alterations in serine metabolism with advancing gestation. nih.gov The research demonstrated a decrease in plasma serine concentrations and the rate of appearance of serine in pregnant women compared to nonpregnant individuals. nih.gov This suggests a physiological adaptation aimed at conserving nitrogen and supporting fetal growth. nih.gov Such studies highlight the dynamic nature of inter-organ amino acid metabolism, where the liver and placenta are key players in regulating nutrient supply to the developing fetus. nih.gov

    The kidneys also play a significant role in L-serine homeostasis by synthesizing serine from circulating glycine and releasing it into the bloodstream. nih.gov The use of L-SERINE (1-13C; 15N) in conjunction with other labeled tracers can help quantify the relative contributions of different organs to the systemic serine pool. This is particularly important in understanding metabolic dysregulation in diseases affecting organs like the liver and kidneys. researchgate.net

    Organ SystemMetabolic Process InvestigatedKey Findings from Isotope Tracing Studies
    Liver-PlacentaSerine-glycine cycling during pregnancy.Decreased serine turnover in pregnancy, suggesting nitrogen conservation for fetal development. nih.gov
    KidneyEndogenous serine synthesis and release.Kidneys contribute to systemic serine availability by converting glycine to serine. nih.gov
    LiverHepatic glucose and amino acid metabolism.Serine can be a substrate for gluconeogenesis, and its metabolism is linked to that of other amino acids. nih.gov

    Genetic and Metabolic Engineering Studies

    In the fields of biotechnology and metabolic engineering, a primary goal is to optimize microbial strains for the production of valuable chemicals, including amino acids like L-serine. L-SERINE (1-13C; 15N) and other stable isotope-labeled substrates are indispensable tools for these endeavors. acs.org By employing ¹³C-based metabolic flux analysis, researchers can gain a detailed understanding of the carbon flow through the central metabolic pathways of microorganisms. springernature.comresearchgate.net

    Metabolic engineering of bacteria such as Corynebacterium glutamicum and Escherichia coli has been a major focus for enhancing L-serine production. nih.govscispace.comresearchgate.net In these studies, genetic modifications are introduced to redirect metabolic fluxes towards the L-serine biosynthesis pathway and to block competing or degradative pathways. acs.org For example, research has involved the overexpression of genes encoding key enzymes in the serine synthesis pathway, such as a feedback-resistant 3-phosphoglycerate dehydrogenase (serA), phosphoserine aminotransferase (serC), and phosphoserine phosphatase (serB). nih.govscispace.comresearchgate.net Concurrently, genes responsible for serine degradation, such as L-serine dehydratase (sdaA), are often deleted. nih.govscispace.com

    The efficacy of these genetic modifications is quantitatively assessed using ¹³C-labeled glucose or other carbon sources. By analyzing the isotopic labeling patterns in intracellular metabolites and proteinogenic amino acids, researchers can pinpoint metabolic bottlenecks and identify further targets for genetic manipulation to improve L-serine yield and productivity. researchgate.net For instance, a study on C. glutamicum demonstrated that reducing the expression of the serine hydroxymethyltransferase gene (glyA), in combination with other genetic modifications, significantly increased L-serine accumulation. nih.govscispace.comresearchgate.net

    MicroorganismGenetic Modification StrategyResulting L-Serine ProductionRole of Isotope Tracing
    Corynebacterium glutamicumOverexpression of serA, serC, serB; deletion of sdaA; reduced glyA expression. nih.govscispace.comresearchgate.netAccumulation of up to 86 mM L-serine. nih.govscispace.comresearchgate.netQuantified the redirection of carbon flux towards L-serine biosynthesis. researchgate.net
    Escherichia coliOverexpression of feedback-resistant serA, serC, serB; deletion of sdaA and sdaB. researchgate.netProduction of 35 g/L L-serine with a yield of 0.42 g/g glucose. researchgate.netValidated the optimization of metabolic pathways for enhanced production.
    Zymomonas mobilisDeletion of serine degradation pathways (sdaA, sdaB, tdcG, glyA); overexpression of biosynthesis genes and an exporter. nih.govAchieved an L-serine titer of 855.66 mg/L. nih.govHelped to understand the metabolic network and identify targets for engineering.

    Challenges and Future Directions in L Serine 1 13c; 15n Tracer Research

    Overcoming Analytical Sensitivity and Specificity Limitations

    The primary analytical technique for quantifying stable isotope tracers is mass spectrometry (MS), renowned for its speed, sensitivity, and specificity. nih.gov However, challenges remain in maximizing its capabilities for complex tracer experiments involving L-SERINE (1-13C; 15N).

    A significant challenge is achieving sufficient sensitivity to detect low levels of isotope enrichment, especially in large body pools with slow turnover rates. maastrichtuniversity.nl While MS can perform analyses on picomole scales, enhancing precision and accuracy could reduce the required sample size and allow for the study of more subtle metabolic fluxes. nih.govmaastrichtuniversity.nl Another issue is analytical specificity, which involves distinguishing the labeled tracer from naturally occurring isotopes and correcting for the inherent impurity of the tracer substrate. scispace.comresearchgate.net Failure to accurately correct for the natural abundance of isotopes like 13C and 15N can lead to distorted data and misinterpretation of metabolic pathways. researchgate.net

    Furthermore, the phenomenon of "metabolic scrambling" can complicate data interpretation. This occurs when the host organism metabolizes the labeled serine, transferring its isotopes to other molecules not directly in the canonical serine pathways. nih.gov Tandem mass spectrometry (MS/MS) can help confirm the location of heavy isotope labels within molecules, providing a clearer picture of metabolic fate. nih.gov

    Table 1: Analytical Challenges and Mitigation Strategies in L-SERINE (1-13C; 15N) Tracer Research

    ChallengeDescriptionPotential Solutions
    Low Sensitivity Difficulty in detecting low tracer/tracee ratios in biological samples with slow metabolic turnover. maastrichtuniversity.nlAdvances in mass spectrometry technology to improve precision and accuracy; development of more sensitive detection methods. nih.govmaastrichtuniversity.nl
    Isotopic Scrambling The labeled isotopes (13C and 15N) are metabolically transferred to other molecules, complicating the tracking of specific pathways. nih.govUse of high-resolution mass spectrometry and tandem MS (MS/MS) to determine the precise location of isotopes within molecules. nih.gov
    Natural Isotope Abundance Naturally occurring heavy isotopes in metabolites can interfere with the measurement of tracer incorporation, requiring complex data correction. scispace.comresearchgate.netApplication of sophisticated correction algorithms (e.g., IsoCorrectoR) to account for natural isotope abundance. scispace.comresearchgate.net
    Tracer Impurity Commercially available isotopic tracers are not 100% pure, containing unlabeled (e.g., 12C) atoms that can be incorporated and distort results. scispace.comRigorous correction for tracer purity using specialized software; accurate characterization of the isotopic composition of the tracer. scispace.comresearchgate.net

    Development of Advanced Computational Models for Complex Systems

    Interpreting the data from L-SERINE (1-13C; 15N) experiments requires sophisticated computational modeling. nih.gov Metabolic Flux Analysis (MFA) is a cornerstone technique used to quantify the rates (fluxes) of reactions in a metabolic network. springernature.com By feeding cells a labeled substrate like L-SERINE (1-13C; 15N) and measuring the isotopic labeling patterns in downstream metabolites, MFA can reconstruct the flow of atoms through the system. nih.govspringernature.com

    A key future direction is the development of models that can fully leverage the power of dual-labeled tracers. 13C15N-MFA allows for the simultaneous quantification of both carbon and nitrogen fluxes, providing unprecedented insight into the co-metabolism of these essential elements. nih.gov This is particularly important for understanding amino acid and nucleotide biosynthesis. nih.gov Bayesian statistical frameworks are being integrated into these models to better resolve fluxes and handle the inherent uncertainty in experimental data. nih.gov

    The increasing complexity of these experiments necessitates the development of more efficient and automated computational tools. nih.govresearchgate.net New software packages are being created that can accurately calculate over 100 reaction rates from isotope labeling data in seconds, addressing previous limitations in precision and robustness and broadening the applicability of MFA in diverse metabolic studies. nih.gov

    Table 2: Computational Modeling Approaches for Isotopic Tracer Analysis

    Modeling ApproachDescriptionApplication in L-SERINE (1-13C; 15N) Research
    13C-Metabolic Flux Analysis (13C-MFA) A computational method to quantify intracellular metabolic fluxes using 13C labeling data. springernature.comQuantifies carbon flow from serine into central carbon metabolism, glycolysis, and the TCA cycle. nih.gov
    13C15N-Metabolic Flux Analysis An advanced MFA technique that uses dual 13C and 15N labeling to simultaneously resolve carbon and nitrogen fluxes. nih.govElucidates the interconnected pathways of amino acid and nucleotide biosynthesis by tracking both carbon and nitrogen from serine. nih.gov
    Bayesian Model Averaging (BMA) A statistical framework that accounts for model uncertainty to provide more robust flux estimations. nih.govImproves the resolution of notoriously difficult-to-measure fluxes, such as those in anaplerotic pathways. nih.gov
    Automated Flux Quantification Packages Software designed to efficiently and accurately calculate a large number of metabolic fluxes from experimental isotope labeling data. nih.govEnables high-throughput analysis of complex metabolic networks and quantifies the uncertainty of flux calculations. nih.gov

    Integration with Other 'Omics' Data (e.g., Transcriptomics, Proteomics)

    A major frontier in systems biology is the integration of multiple 'omics' datasets to gain a holistic view of cellular function. mdpi.com While L-SERINE (1-13C; 15N) tracer studies provide a direct readout of metabolic activity (the "fluxome"), this information is powerfully complemented by transcriptomics (measuring gene expression) and proteomics (measuring protein abundance). mdpi.commdpi.com

    Integrating these data types can reveal the regulatory mechanisms that control metabolic fluxes. mdpi.com For example, an observed change in a metabolic pathway flux, as measured by a serine tracer, can be correlated with changes in the expression of genes encoding the enzymes in that pathway. mdpi.com This multi-layered approach allows researchers to move beyond simply observing a metabolic phenotype to understanding its genetic and regulatory origins.

    Strategies for integration include pathway enrichment analysis, where differentially expressed genes and metabolites are mapped onto known metabolic pathways, and the construction of integrated network models. mdpi.com Such integrative analyses have been used to identify potential molecular mechanisms of disease, such as neuronal apoptosis in Dravet syndrome or identifying biomarkers for Type 2 Diabetes. mdpi.comnih.gov The challenge lies in developing robust statistical and computational methods to meaningfully combine these disparate and complex datasets. mdpi.com

    Table 3: Strategies for Multi-Omics Data Integration with Tracer Studies

    Integration StrategyDescriptionBenefit for L-SERINE (1-13C; 15N) Research
    Pathway Enrichment Analysis Identifies metabolic pathways that are significantly affected by changes in both gene expression (transcriptomics) and metabolite levels/fluxes. mdpi.comLinks changes in serine metabolism flux to the underlying gene expression programs controlling those pathways.
    Correlation Analysis Statistically correlates the abundance of transcripts and proteins with measured metabolic fluxes. mdpi.comReveals the extent to which gene expression controls metabolic output and identifies post-transcriptional regulation. mdpi.com
    Genome-Scale Model Integration Incorporates transcriptomic and proteomic data as constraints within computational models to simulate metabolic fluxes more accurately. mdpi.comProvides a more comprehensive and predictive model of how cellular regulation impacts serine metabolic pathways.

    Expanding Applications to Diverse Biological Systems and Pathophysiological Contexts

    L-serine metabolism is implicated in a wide range of physiological and pathological states, making L-SERINE (1-13C; 15N) a versatile tracer for diverse research areas. nih.govnih.gov Serine is crucial for the proliferation of certain cancer cells, which often exhibit an increased uptake and utilization of this amino acid to support one-carbon metabolism and nucleotide synthesis. researchgate.net Tracing the fate of labeled serine in tumors can elucidate metabolic vulnerabilities that could be targeted for therapy. nih.gov

    In neuroscience, serine metabolism is critical for brain development and function. researchgate.net L-serine is a precursor to D-serine, a key neurotransmitter, and is also essential for the synthesis of sphingolipids, which are vital components of myelin. nih.govsemanticscholar.org Dysregulation of serine metabolism has been linked to various neurological and psychiatric disorders. nih.govresearchgate.net L-SERINE (1-13C; 15N) tracers can be used to study these alterations in preclinical models, potentially leading to new diagnostic and therapeutic strategies.

    Furthermore, aberrant serine metabolism is associated with chronic diseases like diabetes, where low circulating serine levels may contribute to complications such as diabetic neuropathy. nih.govnih.gov Future applications will likely involve expanding the use of these tracers to a broader range of diseases and biological systems, from microbial metabolism to whole-body human physiology, to understand how serine homeostasis is maintained and how its disruption contributes to pathology. nih.govnih.gov

    Table 4: Pathophysiological Contexts for L-SERINE (1-13C; 15N) Tracer Applications

    Disease/AreaRole of L-Serine MetabolismApplication of Tracer Studies
    Cancer Supports rapid cell proliferation through one-carbon metabolism, and nucleotide and protein synthesis. nih.govresearchgate.netTo quantify the contribution of serine to biomass and identify metabolic dependencies of tumors. researchgate.net
    Neurological Disorders Precursor to neurotransmitters (D-serine) and essential for lipid synthesis in the brain. nih.govresearchgate.netTo investigate altered serine flux in neurodegenerative diseases and during brain development. researchgate.net
    Diabetes Altered systemic L-serine homeostasis is linked to insulin (B600854) resistance and diabetic complications like neuropathy. nih.govnih.govTo study how serine and glycine (B1666218) metabolism is dysregulated in key tissues like the liver and kidney in diabetes. nih.gov
    Inborn Errors of Metabolism Genetic defects in serine biosynthesis pathways lead to severe neurological symptoms. nih.govTo understand the metabolic consequences of specific enzyme deficiencies and evaluate therapeutic interventions.

    Methodological Advancements for Spatiotemporal Metabolic Resolution

    A significant limitation of traditional metabolic studies is that they often rely on analyzing homogenized tissues, which averages out the metabolic activity of many different cell types. However, metabolism is highly heterogeneous within organs and even within cell populations. nih.gov A major future direction is the development of methods that provide spatial and temporal resolution of metabolic fluxes.

    A promising technology is the coupling of stable isotope tracing with Mass Spectrometry Imaging (MSI). nih.govspringernature.com This technique, sometimes called "iso-imaging," allows researchers to visualize the distribution and incorporation of isotope labels directly within tissue sections. nih.gov For example, by infusing an animal with a labeled nutrient and then analyzing tissue slices with MSI, one can map out which regions of an organ, such as the kidney cortex versus the medulla, are actively metabolizing the tracer. nih.gov

    Table 5: Emerging Methodologies for Spatiotemporal Metabolic Analysis

    MethodologyDescriptionPotential Impact on L-SERINE (1-13C; 15N) Research
    Isotope Tracing-Mass Spectrometry Imaging (Iso-imaging) Combines stable isotope infusion with MSI to visualize the spatial distribution of labeled metabolites within tissue sections. nih.govEnables the mapping of serine metabolic activity across different regions of an organ, revealing tissue-specific metabolic functions. nih.gov
    Single-Cell Metabolomics Analytical techniques designed to measure metabolites from individual cells.When combined with isotope tracing, it could reveal cell-to-cell heterogeneity in serine metabolism within a complex tissue.
    Dynamic Isotope Tracing Involves time-course measurements of isotope incorporation to capture the dynamics of metabolic pathways.Provides a more detailed understanding of how quickly serine is utilized and how metabolic networks adapt over time to perturbations.

    Q & A

    Basic Research Questions

    Q. How can isotopic labeling with ¹³C and ¹⁵N in L-serine improve tracing metabolic pathways in cellular studies?

    • Methodological Answer : Isotopic labeling enables precise tracking of L-serine metabolism via techniques like NMR or mass spectrometry. For example, ¹³C-labeled serine can elucidate carbon flux in glycolysis or one-carbon metabolism, while ¹⁵N labeling aids in studying nitrogen incorporation into amino acids. Ensure uniform isotopic enrichment (>99%) via QC protocols (e.g., COA verification) and validate tracer stability under experimental conditions (e.g., pH, temperature) .

    Q. What analytical methods are recommended for verifying isotopic purity and positional specificity of L-serine (1-¹³C; ¹⁵N)?

    • Methodological Answer : Use high-resolution LC-MS or ¹H/¹³C NMR to confirm isotopic enrichment and positional integrity. For example, ¹³C NMR can verify that the ¹³C label is exclusively at the C1 position, avoiding isotopic scrambling. Cross-reference with databases (e.g., NIST) and report limits of quantification (LOQ) for trace impurities (e.g., <0.3 µmol/L for serine derivatives) .

    Q. How should researchers handle and store L-serine (1-¹³C; ¹⁵N) to prevent degradation or isotopic dilution?

    • Methodological Answer : Store lyophilized samples at -20°C in inert atmospheres (argon/nitrogen) to minimize oxidation. For solutions, use sterile, deuterium-depleted water and avoid repeated freeze-thaw cycles. Validate storage stability via periodic LC-MS analysis and adhere to safety protocols for radioactive analogs (e.g., [3-¹⁴C] serine) .

    Advanced Research Questions

    Q. What experimental design considerations are critical for metabolic flux analysis (MFA) using dual-labeled L-serine?

    • Methodological Answer :

    • Tracer delivery : Optimize concentration ranges (e.g., 0.1–10 mM) to avoid substrate inhibition while ensuring detectable isotopic enrichment.
    • Sampling intervals : Use time-resolved sampling (e.g., 0, 15, 30 mins) to capture dynamic flux changes.
    • Data integration : Combine isotopomer distributions with kinetic modeling (e.g., INCA software) and validate against null hypotheses (e.g., serine biosynthesis knockout models) .

    Q. How can researchers resolve contradictions in literature on L-serine’s role in neuronal signaling (e.g., D-serine vs. L-serine)?

    • Methodological Answer :

    • Analytical specificity : Employ chiral chromatography (e.g., Sumichiral columns) to distinguish D- and L-serine enantiomers, ensuring <2.1% CV in reproducibility .
    • Contextual variables : Control for tissue-specific enzyme expression (e.g., serine racemase in astrocytes) and cross-validate findings with isotopic tracing in in vivo vs. in vitro models .

    Q. What strategies optimize the synthesis of L-serine (1-¹³C; ¹⁵N) for minimal byproduct formation?

    • Methodological Answer :

    • Enzymatic synthesis : Use recombinant serine hydroxymethyltransferase (SHMT) with ¹³C-formate and ¹⁵N-glycine substrates to enhance stereochemical specificity.
    • Purification : Apply ion-exchange chromatography followed by recrystallization in ethanol/water mixtures. Monitor yield and purity via COA metrics (>99% by HPLC) .

    Q. How can multi-omics datasets (e.g., proteomics, metabolomics) be integrated with isotopic labeling data to model L-serine metabolism?

    • Methodological Answer :

    • Data alignment : Use platforms like Skyline or XCMS for peak alignment across omics layers.
    • Pathway mapping : Leverage KEGG or MetaCyc databases to contextualize flux data with enzyme expression profiles. Address discrepancies via sensitivity analysis (e.g., Monte Carlo simulations) .

    Key Methodological Frameworks

    • Experimental Design : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to hypothesis formulation .
    • Data Validation : Use peer-reviewed repositories (e.g., PubChem, ChEMBL) for cross-referencing physicochemical properties .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.